molecular formula C23H19N3O3S3 B284826 N-(4-phenyl-1,3-thiazol-2-yl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

N-(4-phenyl-1,3-thiazol-2-yl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Cat. No. B284826
M. Wt: 481.6 g/mol
InChI Key: GVKCSNQBYFVQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenyl-1,3-thiazol-2-yl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is not fully understood. However, studies have indicated that the compound may exert its effects by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
N-(4-phenyl-1,3-thiazol-2-yl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have indicated that the compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of various enzymes involved in cancer cell proliferation. In vivo studies have also shown that the compound can inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-phenyl-1,3-thiazol-2-yl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is its potential as a novel anticancer and anti-inflammatory agent. However, the compound has limitations for lab experiments, including its low solubility in water and limited stability in solution.

Future Directions

There are several future directions for research on N-(4-phenyl-1,3-thiazol-2-yl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. These include further studies on the compound's mechanism of action, optimization of the synthesis method to improve yield and purity, and development of new formulations to improve the compound's solubility and stability. Additionally, further studies are needed to evaluate the compound's potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis method for N-(4-phenyl-1,3-thiazol-2-yl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide involves the reaction of 2-thiophenesulfonyl chloride with 4-phenylthiosemicarbazide in the presence of sodium hydroxide. The resulting compound is then reacted with 2-bromoacetophenone and ammonium acetate to produce the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-(4-phenyl-1,3-thiazol-2-yl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been extensively studied for its potential applications in scientific research. The compound has shown promise as a potential anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with studies indicating its ability to inhibit the production of pro-inflammatory cytokines.

properties

Molecular Formula

C23H19N3O3S3

Molecular Weight

481.6 g/mol

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C23H19N3O3S3/c27-22(25-23-24-19(15-31-23)16-7-2-1-3-8-16)20-13-17-9-4-5-10-18(17)14-26(20)32(28,29)21-11-6-12-30-21/h1-12,15,20H,13-14H2,(H,24,25,27)

InChI Key

GVKCSNQBYFVQQB-UHFFFAOYSA-N

SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=CC=CC=C5

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=CC=CC=C5

Origin of Product

United States

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